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Compound of Interest

Compound Name: INCB126503

Cat. No.: B15540836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity of INCB126503, a potent

and selective inhibitor of Fibroblast Growth Factor Receptor (FGFR) 2 and 3. The information

presented herein is compiled from publicly available research to assist in evaluating its cross-

reactivity profile.

Executive Summary
INCB126503 is a highly potent and orally bioavailable FGFR2/3 inhibitor developed to address

the challenges of off-target toxicities associated with pan-FGFR inhibitors.[1][2] A significant

issue with less selective FGFR inhibitors is the unintended inhibition of FGFR1 and FGFR4,

which can lead to adverse effects such as hyperphosphatemia and diarrhea.[3] INCB126503
was designed for high selectivity for FGFR2 and FGFR3 over other FGFR isoforms, and it

demonstrates equipotent activity against gatekeeper mutants, which can confer resistance to

other therapies.[1]

Kinase Inhibition Profile of INCB126503
The selectivity of INCB126503 has been primarily characterized against the FGFR family of

receptor tyrosine kinases. The following table summarizes the half-maximal inhibitory

concentration (IC50) values of INCB126503 against various FGFR isoforms.
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Kinase Target IC50 (nM)
Fold Selectivity (over
FGFR3)

FGFR3 1.2 1

FGFR2 2.1 1.75

FGFR1 70 58.3

FGFR4 64 53.3

FGFR3-V555L Mutant 0.92 0.77

FGFR3-V555M Mutant 0.85 0.71

Data sourced from ACS Med. Chem. Lett. 2025, 16, 1182–1189.[3]

Experimental Methodologies
The inhibitory activity of INCB126503 was determined using a combination of enzymatic and

cell-based assays.

Enzymatic Assays
The IC50 values for INCB126503 against FGFR1, FGFR2, FGFR3, and FGFR4 were

determined using in vitro enzymatic assays. While the specific proprietary details of the assay

conditions are not fully disclosed in the provided literature, such assays typically involve the

following steps:

Reagents: Recombinant human FGFR kinase domains, a suitable substrate (e.g., a

synthetic peptide), and ATP are prepared in a buffer solution.

Inhibitor Preparation: INCB126503 is serially diluted to a range of concentrations.

Reaction Initiation: The kinase, substrate, and inhibitor are incubated together. The

enzymatic reaction is initiated by the addition of ATP.

Detection: The kinase activity is measured by quantifying the amount of phosphorylated

substrate. This is often accomplished using methods like mobility shift assays (MSA) or

fluorescence-based assays.
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Data Analysis: The IC50 values are calculated by fitting the dose-response data to a suitable

pharmacological model. Each IC50 value represents the mean of at least two independent

experiments.

Cell-Based Assays
The cellular potency of INCB126503 was evaluated in cancer cell lines with known FGFR

alterations.

KATOIII Cells: This gastric cancer cell line, which has an amplification of the FGFR2 gene,

was used to assess the inhibition of phosphorylated FGFR2. The IC50 value in this cell line

was 29 nM.

RT112/84 Cells: The effect of INCB126503 on the phosphorylation of FGFR3 and the

downstream signaling molecule ERK was investigated in this human epithelial bladder tumor

cell line.

BaF3 Cells: These cells were utilized to determine the cellular activity against FGFR3, with a

resulting IC50 of 28 nM.

In Vivo Selectivity Studies
To confirm the functional selectivity of INCB126503 in a physiological context, a dose-response

study was conducted in mice to monitor serum phosphate levels. Inhibition of FGFR1 is known

to cause hyperphosphatemia. In these studies, INCB126503 did not cause an increase in

phosphorus levels, even at high doses, in contrast to the pan-FGFR inhibitor pemigatinib. This

in vivo data supports the selective FGFR2/3 inhibition profile observed in enzymatic and

cellular assays.

FGFR Signaling Pathway and Inhibition by
INCB126503
The following diagram illustrates the canonical FGFR signaling pathway and the point of

intervention for INCB126503.
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Caption: FGFR signaling pathway and the inhibitory action of INCB126503.

Conclusion
The available data strongly indicate that INCB126503 is a potent and selective inhibitor of

FGFR2 and FGFR3. Its selectivity against FGFR1 and FGFR4, as demonstrated in both

biochemical and in vivo assays, suggests a favorable safety profile with a reduced risk of off-

target effects commonly associated with pan-FGFR inhibitors. This makes INCB126503 a

valuable tool for research into FGFR2/3-driven cancers and a promising candidate for targeted

cancer therapy. While the current data focuses on the FGFR family, a comprehensive screen

against a broader panel of kinases would provide a more complete understanding of its cross-

reactivity profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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